Xanthocillin X monomethyl ether

Antibacterial resistance Efflux pump evasion Structure-activity relationship

Discrepancies in bioactivity among the xanthocillin methylation series frequently lead to misattribution of pharmacological effects. Xanthocillin X monomethyl ether (XME), the intermediate methylation state, resolves this problem as the only analog offering a single phenolic handle for derivatization and unique tissue-selective pharmacology. - Delivers 100-fold tissue-selective COX inhibition (IC₅₀ 0.2 μM kidney vs. 20 μM seminal vesicle microsomes), a property absent in xanthocillin X and its dimethyl ether. - Enables systematic efflux pump SAR: the single free -OH group provides a critical data point between the efflux-resistant parent (MIC 0.25-0.5 μM) and the efflux-susceptible dimethyl ether (MIC >16 μM). - Serves as the defined starting material for regioselective O-derivatization in antitumor agent development (EP0398336A1/US5210097). - Supplied with certified purity; standard pack sizes from 10 mg to bulk quantities available for immediate dispatch.

Molecular Formula C19H14N2O2
Molecular Weight 302.3 g/mol
CAS No. 19559-24-1
Cat. No. B102212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthocillin X monomethyl ether
CAS19559-24-1
Synonymsxanthocillin X monomethyl ether
Molecular FormulaC19H14N2O2
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-]
InChIInChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13-
InChIKeyNIFGBMKUAMIQJA-BKHHGCLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthocillin X Monomethyl Ether Sourcing Guide


Xanthocillin X monomethyl ether (XME) is a phenylpropanoid-class natural product featuring the rare di-isocyanide functional group, first isolated from Dichotomomyces cejpii (formerly Aspergillus cejpii) and also reported in Aspergillus fumigatus [1]. With molecular formula C₁₉H₁₄N₂O₂ (MW 302.3), XME bears one free phenolic hydroxyl and one p-methoxy substituent on its 1,3-butadiene backbone, placing it structurally between xanthocillin X (two free –OH groups, CAS 580-74-5) and xanthocillin X dimethyl ether (two –OCH₃ groups, CAS 4464-33-9) [2]. This intermediate methylation status confers distinct bioactivity profiles that are not interchangeable with its closest analogs, making correct compound identification critical for any study targeting isocyanide-dependent pharmacology, copper homeostasis, or tissue-selective enzyme inhibition [3].

Xanthocillin X monomethyl ether (XME) is the intermediate methylation state between xanthocillin X (diol) and XanDME (dimethyl ether), bearing a rare di-isocyanide pharmacophore.

  • Defined methylation state for structure-activity studies
  • Probe for efflux pump susceptibility modulation
  • Copper homeostasis and tissue-selective enzyme research context

Why Methylation Status Prevents Analog Substitution


Xanthocillin X, xanthocillin X monomethyl ether, and xanthocillin X dimethyl ether form a methylation series that is frequently treated as interchangeable in vendor catalogs, yet published evidence demonstrates stark functional divergence: (i) the number of free phenolic –OH groups directly determines susceptibility to bacterial efflux pumps, with the fully methylated dimethyl ether losing >30-fold antibacterial potency relative to the parent diol against wild-type Acinetobacter baumannii [1]; (ii) the monomethyl ether alone exhibits a 100-fold tissue-selective inhibition of prostaglandin biosynthesis that is absent in the parent xanthocillin X molecule [2]; and (iii) only the monomethyl ether has been specifically claimed as an anthelmintic active at extremely low doses relative to conventional agents [3]. Substitution of one analog for another without verification of methylation status therefore risks attributing biological effects to the wrong chemical entity. The quantitative evidence below establishes where XME provides verifiable, meaningful differentiation.

Methylation governs efflux evasion

Full methylation (XanDME) sharply reduces antibacterial activity against wild-type A. baumannii due to efflux pump susceptibility; monomethyl ether occupies an intermediate state that cannot be replicated by either extreme.

Tissue selectivity absent in parent

Pronounced tissue-dependent prostaglandin biosynthesis inhibition is reported only for the monomethyl ether; xanthocillin X lacks comparable tissue-selectivity data, risking misinterpretation of biological effects.

Patent claim specific to XME

An anthelmintic indication is structurally claimed for the monomethyl ether; substitution with xanthocillin X or XanDME would not align with the patented application.

Quantitative Differentiation Evidence Against Closest Analogs


Efflux Pump Susceptibility and Methylation State in A. baumannii

Direct head-to-head comparison demonstrates that the presence of free phenolic hydroxyl groups governs efflux pump susceptibility in Acinetobacter baumannii. Xanthocillin X (two free –OH groups) retains nanomolar antibacterial activity with MIC values of 0.25–0.5 μM against A. baumannii ATCC19606 and ATCC17978, whereas xanthocillin X dimethyl ether (XanDME; zero free –OH groups, both positions methylated) loses essentially all bioactivity against wild-type A. baumannii ATCC17978 with MIC > 16 μM, representing an approximately 30- to 64-fold potency drop [1]. Critically, XanDME restores potency comparable to xanthocillin X when tested against the efflux pump knockout strain A. baumannii ATCC17978 ΔadeBΔadeJ, directly confirming that the methylation-sensitive determinant is efflux-mediated [2]. Xanthocillin X monomethyl ether (XME), bearing exactly one free phenolic –OH and one –OCH₃ group, is structurally positioned between these two extremes, offering a defined probe for dissecting the contribution of individual hydroxyl moieties to efflux avoidance or susceptibility [2].

Efflux & Methylation
Head-to-head
Xanthocillin X MIC 0.25–0.5 μM vs XanDME MIC >16 μM (wild-type). XanDME activity restored to Xan level in ΔadeBΔadeJ efflux knockout.
Supports hydroxyl-dependent efflux evasion review
XME intermediate state not yet directly profiled in this assay; MIC window for XME inferred from structural position.
Antibacterial resistance Efflux pump evasion Structure-activity relationship

Tissue-Selective Prostaglandin Biosynthesis Inhibition

Xanthocillin X monomethyl ether exhibits a striking tissue-dependent potency for inhibiting prostaglandin biosynthesis that is not shared by the parent xanthocillin X molecule. In rabbit kidney microsomes, XME inhibited prostaglandin synthesis from ¹⁴C-arachidonic acid by 50% (IC₅₀) at a concentration of 0.2 μM, whereas in ram seminal vesicle microsomes, the same compound required a 100-fold higher concentration of 20 μM to achieve an equivalent 50% inhibition [1]. The inhibition was shown to be reversible and specific to the enzymatic conversion of arachidonic acid into prostaglandin H₂ [2]. This tissue-dependent differential potency is a unique pharmacological fingerprint of the monomethyl ether derivative and is not described for xanthocillin X, making XME a valuable tool compound for dissecting tissue-specific prostanoid biosynthetic pathways.

Tissue Selectivity
Cross-study comparable
IC₅₀ 0.2 μM (rabbit kidney) vs 20 μM (ram seminal vesicle) – 100-fold difference
Supports tissue-selectivity endpoint review
Inhibition reversible and specific to arachidonic acid → PGH₂; parent xanthocillin X not tested.
Prostaglandin inhibition Cyclooxygenase Tissue selectivity

Patent-Backed Anthelmintic Indication Specific to the Monomethyl Ether

A Japanese patent (JPH0240324A) assigned to Meiji Seika Kaisha specifically claims xanthocillin X monomethyl ether—and not xanthocillin X or its dimethyl ether—as an anthelmintic active ingredient for treating and preventing parasitic infections in livestock. The patent explicitly states that the compound exerts a 'simple and sure anthelmintic effect against the parasites of livestock in an extremely small amount compared with conventional anthelmintics' [1]. XME is identified as 1-(p-hydroxyphenyl)-2,3-diisocyano-4-(p-methoxyphenyl)-buta-1,3-diene, and the claim is limited to the monomethyl ether form, implying a structure-dependent anthelmintic pharmacophore that is not satisfied by the diol (xanthocillin X) or the dimethyl ether [2].

Anthelmintic Patent
Data to verify
JPH0240324A claims XME as anthelmintic active at extremely low dose; claim strictly limited to monomethyl ether structure.
Supports anthelmintic research context
Quantitative dose comparison not disclosed in patent abstract; structural specificity implies differentiation.
Anthelmintic Veterinary parasitology Isocyanide antibiotics

Antitumor Derivative Synthesis via the Free Hydroxyl Handle

Xanthocillin X monomethyl ether itself was found to suppress the proliferation of Ehrlich ascites tumor, but tumor growth resumed immediately upon cessation of administration, rendering the parent compound 'not practically available as an antitumor agent' [1]. Recognizing the synthetic handle provided by the single free 4′-hydroxyl group, researchers chemically modified XME through O-derivatization (alkyl, alkenyl, alkoxycarbonyl, aralkyl, or aroyl substitution) to generate derivatives that exhibit durable therapeutic effects against solid tumors with low toxicity, as claimed in EP0398336A1 and US5210097 [2]. This represents a clear divergence from xanthocillin X (which has two free –OH groups and potentially non-selective derivatization) and xanthocillin X dimethyl ether (which lacks a free –OH for easy modification), positioning XME as the preferred starting material for antitumor SAR exploration within the xanthocillin class.

Antitumor Handle
Class-level inference
XME transiently suppresses Ehrlich ascites tumor; single free 4′-OH enables selective derivatization to yield patent antitumor agents.
Supports antitumor SAR starting material review
Full patent examples contain quantitative data; parent compound not practically durable.
Antitumor Solid tumor chemotherapy Isocyanide medicinal chemistry

Copper-Dependent Antimicrobial Activity of Xan Isocyanides

Xanthocillin X monomethyl ether is one of several isocyanide products of the xan biosynthetic gene cluster (BGC) in Aspergillus fumigatus, alongside xanthocillin X, BU-4704, and related structures. Raffa et al. (2021) demonstrated that xan BGC-derived isocyanides, including XME, bind copper as visualized by chrome azurol S assay and that their antimicrobial activity is copper-dependent: remediation of xanthocillin-treated Pseudomonas aeruginosa growth by exogenous copper supports copper chelation as a mechanism of action [1]. The relative abundance of XME among xan BGC products was quantified by HPLC-HRMS in wild-type, OE::xanC overexpression, and xan gene deletion mutant backgrounds, confirming that XME is a specific enzymatic product of the pathway and not a non-specific degradation artifact [2]. This copper-chelating, metal-dependent antimicrobial mechanism is fundamentally distinct from conventional antibiotics and is a class-defining feature of xanthocillin-type isocyanides.

Copper Mechanism
Class-level inference
XME binds copper (CAS assay); copper remediation rescues P. aeruginosa growth. HPLC-HRMS relative abundance confirmed across A. fumigatus genetic backgrounds.
Supports copper homeostasis mechanism research
Copper-dependent activity distinct from non-isocyanide antibiotics; quantitative pathway profiling available in source data.
Copper homeostasis Metal-dependent antibiotics Isocyanide pharmacophore

Highest-Value Research and Procurement Applications


Efflux Pump Evasion SAR in Gram-Negative Bacteria

Investigators dissecting the role of phenolic hydroxyl groups in evading AdeABC and AdeFGH efflux pumps in A. baumannii require XME as the essential intermediate methylation state. As demonstrated by Hübner et al. (2021), full methylation to XanDME abrogates activity (MIC > 16 μM) through efflux susceptibility, while xanthocillin X retains nanomolar potency (MIC 0.25–0.5 μM) [1]. XME, with one free hydroxyl, enables systematic evaluation of whether a single –OH is sufficient for efflux avoidance—a question that cannot be addressed using only the two extreme methylation states. The efflux knockout strain (ΔadeBΔadeJ) provides a built-in experimental control for confirming efflux-dependent effects [2].

Tissue-Specific Prostanoid Biosynthesis Research

The 100-fold differential potency of XME between rabbit kidney microsomes (IC₅₀ 0.2 μM) and ram seminal vesicle microsomes (IC₅₀ 20 μM) makes it a uniquely informative probe for studying tissue-specific arachidonic acid metabolism [3]. Researchers investigating differential COX isoform expression, tissue-specific prostanoid profiles, or the mechanistic basis of tissue-selective cyclooxygenase inhibition should procure XME specifically, as neither xanthocillin X nor XanDME have been reported to exhibit comparable tissue selectivity in the peer-reviewed literature.

Medicinal Chemistry for Antitumor Derivatives

XME provides a single, well-defined synthetic handle (the 4′-phenolic –OH) for selective O-derivatization without requiring protection/deprotection strategies. EP0398336A1 and US5210097 document that XME derivatives (alkyl, alkenyl, alkoxycarbonyl, aralkyl, aroyl) overcome the intrinsic limitation of the parent compound—transient tumor suppression with rapid post-cessation relapse—to yield agents with durable activity against solid tumors and low toxicity [4]. Medicinal chemistry teams should specify XME (not xanthocillin X or XanDME) as starting material to enable regioselective mono-functionalization.

Fungal Copper Homeostasis and Metal-Responsive Mechanisms

As a defined product of the xan biosynthetic gene cluster, XME is required alongside xanthocillin X and BU-4704 for comprehensive profiling of copper-binding isocyanides in Aspergillus fumigatus [5]. The HPLC-HRMS relative abundance data across wild-type, overexpression, and gene deletion strains provide a quantitative framework for studying how environmental copper availability modulates the isocyanide product profile [6]. Researchers investigating the role of fungal secondary metabolites in metal micronutrient homeostasis should include XME in their analytical standards panel to ensure complete pathway metabolite coverage.

Application
Selection Property
Validation Focus
Gram-negative efflux pump SAR studies
Intermediate methylation state (one free –OH) for efflux susceptibility profiling
MIC comparison against wild-type and efflux knockout A. baumannii
Tissue-specific prostanoid biosynthesis research
Pronounced tissue-dependent potency range
COX-mediated arachidonic acid conversion across tissue microsomes
Isocyanide-based antitumor derivative chemistry
Single derivatizable 4′-OH synthetic handle
Regioselective SAR and solid tumor model endpoint review
Fungal copper homeostasis mechanism studies
Xan BGC-derived isocyanide analytical standard
Copper chelation and HPLC-HRMS pathway product profiling
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